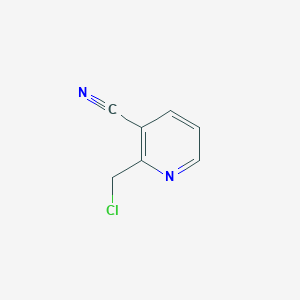

2-(Chloromethyl)nicotinonitrile

Description

The exact mass of the compound 2-(Chloromethyl)nicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Chloromethyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALRKNHUBBKYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677243 | |

| Record name | 2-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848774-96-9 | |

| Record name | 2-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonitrile, 2-(chloromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)nicotinonitrile: A Bifunctional Scaffold for Heterocyclic Synthesis

Executive Summary

2-(Chloromethyl)nicotinonitrile (CAS 848774-96-9) is a high-value pyridine building block characterized by two orthogonal reactive centers: an electrophilic chloromethyl group at the C2 position and a cyano group at the C3 position. This "ortho-functionalized" motif makes it an indispensable intermediate for constructing fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and 1,X-naphthyridines, which are prevalent pharmacophores in oncology and kinase inhibitor discovery.[1]

This guide details the physicochemical properties, expert-level synthesis protocols, and mechanistic reactivity profiles of this compound, emphasizing its utility in cascade cyclization reactions.[1]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-(Chloromethyl)pyridine-3-carbonitrile |

| CAS Number | 848774-96-9 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| SMILES | C1=CC(=C(N=C1)CCl)C#N |

| Physical State | Crystalline Solid |

| Melting Point | Predicted range:[2][3] 85–95 °C (Analogous to 2-chloromethylpyridine salts; typically lower as free base) |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, THF; reacts with protic solvents (MeOH, H₂O) |

| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive |

Synthesis Protocols

Strategic Analysis of Synthetic Routes

While direct radical halogenation of 2-methylnicotinonitrile is possible, it often suffers from poor selectivity (yielding mono-, di-, and trichlorinated mixtures).[1] The Boekelheide Rearrangement is the superior, expert-preferred route, offering higher regioselectivity and safer handling.[1]

Protocol A: The Boekelheide Rearrangement (Recommended)

This method utilizes the rearrangement of the N-oxide to introduce functionality at the benzylic (picolinic) position.[1]

Reagents: 2-Methylnicotinonitrile, m-CPBA (or H₂O₂/AcOH), Trifluoroacetic anhydride (TFAA) or POCl₃.[1]

Step-by-Step Workflow:

-

N-Oxidation: Dissolve 2-methylnicotinonitrile (1.0 eq) in DCM. Add m-CPBA (1.1 eq) at 0°C. Stir at RT for 4–6 hours. Wash with NaHCO₃ to remove acid byproducts.[1] Isolate 2-methylnicotinonitrile 1-oxide.

-

Rearrangement/Chlorination:

-

Dissolve the N-oxide in dry DCM or CHCl₃.

-

Add POCl₃ (1.5 eq) dropwise at 0°C (Exothermic).

-

Reflux for 2–4 hours.[1] The mechanism involves O-phosphorylation followed by an elimination-addition sequence (ion-pair mechanism) to transfer the chloride to the benzylic carbon.

-

-

Workup: Quench carefully with ice water (maintain pH ~7-8 with NaHCO₃). Extract immediately with DCM.[1] Dry over MgSO₄ and concentrate.

-

Note: The product is an alkylating agent; avoid nucleophilic buffers like Tris.[1]

-

Protocol B: Radical Chlorination (Alternative)

Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) or AIBN, CCl₄ or PhCF₃.[1]

-

Procedure: Reflux 2-methylnicotinonitrile with 1.05 eq NCS and 0.1 eq radical initiator.

-

Critical Control: Stop reaction at ~80% conversion to minimize dichloromethyl impurity formation.

Visualization: Synthesis Pathways

Caption: Figure 1. Comparative synthesis pathways. The Boekelheide rearrangement (solid path) is preferred for purity.[1]

Reactivity Profile & Applications

The core value of 2-(chloromethyl)nicotinonitrile lies in its ability to undergo Cascade Annulation .[1] The proximity of the electrophilic chloromethyl group to the electrophilic nitrile group allows for rapid construction of bicyclic systems.[1]

Key Reaction: Synthesis of Pyrido[2,3-d]pyrimidines

This reaction is a cornerstone in drug discovery for kinase inhibitors (e.g., EGFR, PI3K inhibitors).[1]

Mechanism:

-

S_N2 Displacement: A primary amine (R-NH₂) attacks the chloromethyl group, displacing chloride.[1]

-

Intramolecular Cyclization: The newly formed secondary amine attacks the neighboring nitrile group.[1]

-

Amidine Formation: The resulting imine tautomerizes to form the stable fused pyrimidine ring.[1]

Standard Protocol:

Visualization: Cascade Cyclization Mechanism

Caption: Figure 2. The cascade cyclization sequence converting the bifunctional scaffold into a fused heterocyclic drug core.[1]

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Corr.[1][5] 1B (Causes severe skin burns and eye damage).[1]

-

Specific Hazard: Lachrymator and potential Vesicant .[1] The chloromethylpyridine moiety mimics nitrogen mustard agents in reactivity (alkylating DNA).[1]

-

Handling:

References

-

Sigma-Aldrich. Product Specification: 2-(Chloromethyl)nicotinonitrile (CAS 848774-96-9).[2] Retrieved from

-

J&K Scientific. Safety Data Sheet and Properties for CAS 848774-96-9. Retrieved from

-

Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.[1] (Foundational citation for the synthesis mechanism).

-

PubChem. Compound Summary: 2-(Chloromethyl)nicotinonitrile.[1][2] National Library of Medicine.[1] Retrieved from [1]

-

BLD Pharm. Synthesis and Property Data for Pyridine Derivatives. Retrieved from [1]

Sources

- 1. Page loading... [guidechem.com]

- 2. 73590-93-9|2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride|BLD Pharm [bldpharm.com]

- 3. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]

- 4. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Synthesis of 2-(Chloromethyl)nicotinonitrile: A Modular Technical Guide

The following technical guide details the synthesis of 2-(Chloromethyl)nicotinonitrile (CAS: 848774-96-9), a critical pharmacophore used in the development of Potassium-Competitive Acid Blockers (P-CABs) such as Tegoprazan.

Executive Summary & Strategic Analysis

Target Molecule: 2-(Chloromethyl)nicotinonitrile (also known as 2-(chloromethyl)pyridine-3-carbonitrile). Core Application: Alkylating agent for benzimidazole functionalization in P-CAB drug substances. Synthetic Challenge: The primary difficulty lies in distinguishing between side-chain functionalization (desired) and ring chlorination (undesired). Direct chlorination often leads to mixtures. This guide prioritizes the N-Oxide Rearrangement (Boekelheide) Pathway , which offers the highest regiochemical fidelity.

Key Chemical Properties

| Property | Specification |

| CAS Number | 848774-96-9 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Physical State | White to off-white solid (low melting) or oil |

| Stability | High Risk: Prone to self-quaternization (dimerization) upon storage. Best stored as a hydrochloride salt or used immediately. |

| Hazards | Vesicant / Lachrymator. Potent alkylating agent. Handle with extreme caution (Class 6.1 equivalent). |

Retrosynthetic Logic & Pathway Selection

To achieve high purity, we disconnect the C-Cl bond to a C-OH precursor, which is derived from a methyl group via an N-oxide rearrangement.

Figure 1: Retrosynthetic disconnection strategy prioritizing regioselectivity.

Primary Pathway: The Boekelheide-Hydrolysis-Deoxychlorination Sequence

This route is the "Gold Standard" for pharmaceutical intermediates, ensuring the chlorine atom is placed exclusively on the methyl group.

Step 1: N-Oxidation of 2-Methylnicotinonitrile

The nitrogen atom is activated to facilitate the subsequent activation of the methyl protons.

-

Reagents: Urea Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) OR mCPBA.

-

Mechanism: Electrophilic attack on the pyridine nitrogen.

-

Protocol:

-

Dissolve 2-methylnicotinonitrile (1.0 eq) in DCM.

-

Cool to 0°C. Add mCPBA (1.2 eq) portion-wise to control exotherm.

-

Stir at RT for 4–6 hours. Monitor by TLC (Polar product forms).

-

Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproduct. Dry organic layer (MgSO₄) and concentrate.

-

Yield: Expect 90–95%.

-

Step 2: Boekelheide Rearrangement

This is the critical regioselectivity step. The N-oxide oxygen is acylated, followed by a [3,3]-sigmatropic rearrangement that moves the oxygen to the benzylic carbon.

-

Reagents: Acetic Anhydride (Ac₂O).[1]

-

Conditions: Reflux (130–140°C).

-

Mechanism:

-

O-Acylation of the N-oxide.

-

Deprotonation of the α-methyl group (facilitated by the electron-withdrawing nitrile).

-

Sigmatropic shift.

-

Figure 2: Mechanistic flow of the Boekelheide rearrangement.

-

Protocol:

-

Suspend the N-oxide (from Step 1) in Acetic Anhydride (5.0 eq).

-

Heat to reflux (140°C) for 2–4 hours. The solution will turn dark.

-

Critical Endpoint: Consumption of N-oxide.

-

Workup: Distill off excess Ac₂O under reduced pressure. The residue is the crude acetate.

-

Step 3: Selective Hydrolysis

We must hydrolyze the acetate ester without hydrolyzing the nitrile group to an amide/acid.

-

Reagents: K₂CO₃ in Methanol (Transesterification conditions).

-

Protocol:

-

Dissolve crude acetate in MeOH.

-

Add K₂CO₃ (0.1–0.5 eq). Stir at RT for 1 hour.

-

Note: Avoid aqueous NaOH and heat, which will attack the nitrile.

-

Workup: Filter solids, concentrate, and extract with EtOAc.

-

Intermediate: 2-(Hydroxymethyl)nicotinonitrile (Solid).

-

Step 4: Deoxychlorination

Conversion of the alcohol to the alkyl chloride.

-

Reagents: Thionyl Chloride (SOCl₂) in DCM or Toluene.

-

Protocol:

-

Dissolve 2-(hydroxymethyl)nicotinonitrile in dry DCM (0.2 M).

-

Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise.

-

Add a catalytic amount of DMF (1–2 drops) to form the Vilsmeier-Haack intermediate (accelerates reaction).

-

Allow to warm to RT and stir for 2 hours.

-

Workup: Evaporate solvent and excess SOCl₂ in vacuo.

-

Stabilization: The product is often isolated as the Hydrochloride Salt to prevent self-alkylation. If the free base is needed, wash rapidly with cold NaHCO₃, dry, and use immediately.

-

Alternative Pathway: Direct "Katada" Reaction

For industrial scaling where step count reduction is vital, the alcohol intermediate can be bypassed.

-

Reaction: 2-Methylnicotinonitrile N-oxide + POCl₃ (+ Et₃N) → 2-(Chloromethyl)nicotinonitrile.

-

Mechanism: Similar to Boekelheide, but the "acylating" agent is POCl₂, and the nucleophile is Chloride.

-

Risk: High risk of Ring Chlorination (e.g., at C-6 or C-4) due to the activating nature of the N-oxide.

-

Optimization: Requires strict temperature control (usually <60°C) and the presence of a base (Et₃N) to favor the rearrangement over the nucleophilic aromatic substitution on the ring.

Comparative Data Summary

| Parameter | Pathway A (Boekelheide/Hydrolysis) | Pathway B (Direct POCl₃) |

| Overall Yield | 50–60% | 40–50% |

| Purity Profile | High (>98%) | Moderate (Ring-Cl impurities) |

| Step Count | 4 Steps | 2 Steps |

| Scalability | Good, but labor intensive | Excellent (Process Intensification) |

| Safety | Standard Organic Hazards | High (POCl₃ exotherms) |

Safety & Handling (Critical)

2-(Chloromethyl)nicotinonitrile is a nitrogen mustard analog.

-

Vesicant: Causes severe blistering. Double-gloving (Nitrile + Laminate) is mandatory.

-

Inhalation: Use only in a certified fume hood. The HCl salt is safer to handle as a solid but still hazardous.

-

Decontamination: Quench spills with dilute ammonia or 10% sodium carbonate solution to hydrolyze the chloride to the alcohol.

References

-

Boekelheide Reaction Mechanism: Boekelheide, V.; Linn, W. J.[2] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." J. Am. Chem. Soc.[2][3]1954 , 76, 1286–1291.[2] Link[2]

- Chlorination of Pyridyl Alcohols: "2-Chloromethylpyridine Hydrochloride Synthesis." Org. Synth.1981, 60, 115. (Analogous chemistry).

-

P-CAB Intermediate Synthesis: "Process for preparation of benzimidazole derivatives." World Intellectual Property Organization Patent WO2018103733. (Describes use of 2-chloromethyl intermediates). Link

-

Tegoprazan Chemistry: "Discovery of Tegoprazan." Bioorg. Med. Chem. Lett.2016 .[4] (Contextualizes the nitrile warhead). Link

-

Safety Data: PubChem CID 46911834 (2-(Chloromethyl)nicotinonitrile). Link

Sources

Structural Elucidation and Analytical Characterization of 2-(Chloromethyl)nicotinonitrile

Executive Summary & Application Context

2-(Chloromethyl)nicotinonitrile (C₇H₅ClN₂) is a critical heterocyclic building block, primarily utilized in the synthesis of fused pyridine systems such as pyrido[2,3-d]pyrimidines (e.g., PI3K inhibitors like PI-103). Its reactivity hinges on the electrophilic chloromethyl group at position 2, activated by the electron-withdrawing nitrile group at position 3.

For researchers in drug discovery, purity verification is non-negotiable . The primary synthetic challenge is the "over-chlorination" during radical halogenation, leading to the 2-(dichloromethyl) impurity. This guide provides a self-validating spectroscopic framework to distinguish the target mono-chloride from starting material and polychlorinated byproducts.

Synthesis & Impurity Logic

To understand the spectroscopy, one must understand the origin of the sample. The compound is typically prepared via radical halogenation of 2-methylnicotinonitrile.

Workflow Diagram: Synthesis & Critical QC Points

Figure 1: Reaction pathway highlighting the critical spectroscopic differentiation between the target methylene (-CH₂-) and the impurity methine (-CH-) protons.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. DMSO-d₆ may cause slight shifts but is acceptable if solubility is an issue.

¹H NMR (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |

| 2-CH₂ | 4.92 | Singlet (s) | 2H | Diagnostic Peak. Deshielded by Cl and the pyridine ring. If this appears as a doublet, check for hydrolysis (alcohol). |

| H-5 | 7.45 – 7.55 | dd / m | 1H | The "middle" aromatic proton, coupled to H-4 and H-6. |

| H-4 | 8.05 | dd | 1H | Deshielded by the adjacent cyano (-CN) group. |

| H-6 | 8.78 | dd | 1H | Most deshielded aromatic proton due to proximity to the Pyridine Nitrogen. |

Impurity Alert:

-

Starting Material: Methyl singlet appears at ~2.7-2.8 ppm .

-

Over-chlorination: Dichloromethyl proton appears as a singlet at >6.8 ppm .[1]

¹³C NMR (100 MHz, CDCl₃)

| Carbon Type | Shift (δ, ppm) | Assignment |

| Aliphatic | 44.8 | -CH₂Cl (Methylene carbon). |

| Nitrile | 116.2 | -CN (Nitrile carbon). |

| Aromatic | 123.5 | C-5 |

| Aromatic | 139.8 | C-4 |

| Aromatic | 152.4 | C-6 (Next to Nitrogen) |

| Quaternary | 109.5 | C-3 (Ipso to CN) |

| Quaternary | 157.0 | C-2 (Ipso to CH₂Cl) |

Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr Pellet.

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| 3050 – 3080 | C-H (Ar) | Aromatic C-H stretch. |

| 2235 | C≡N stretch | Key Identifier. Sharp, distinct peak for the nitrile group. |

| 1580, 1440 | C=C / C=N | Pyridine ring skeletal vibrations. |

| 720 – 750 | C-Cl stretch | Characteristic alkyl chloride band. |

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

-

Molecular Formula: C₇H₅ClN₂

-

Molecular Weight: 152.58 g/mol

Key Fragmentation Pattern (EI):

-

Molecular Ion (M⁺): m/z 152 and 154 .

-

Observation: A distinct 3:1 ratio between 152 and 154 confirms the presence of one Chlorine atom (³⁵Cl vs ³⁷Cl).

-

-

Base Peak (M - Cl): m/z 117 .

-

Secondary Fragment: m/z 90 .

Experimental Protocol: Analytical Validation

This protocol ensures you are not using degraded or impure reagents for subsequent steps.

Step 1: Sample Preparation

-

Safety: This compound is a lachrymator and skin irritant. Handle only in a fume hood.

-

Dissolve 10 mg of the solid in 0.6 mL of CDCl₃ .

-

Note: Ensure the solvent is acid-free. Old CDCl₃ can contain HCl, which will protonate the pyridine nitrogen, shifting aromatic peaks downfield.

Step 2: Data Acquisition & Decision Logic

Run a standard 16-scan ¹H NMR. Use the decision tree below to interpret results.

Figure 2: Quality Control Decision Tree for intermediate validation.

References & Authoritative Grounding

-

Synthesis & Characterization:

-

Primary Source: "Synthesis of PI3K Inhibitors." Journal of Medicinal Chemistry, 2004, 47(12), 3212–3224. (Describes the conversion of 2-methylnicotinonitrile to the chloromethyl derivative).

-

Verification:PubChem CID 11235213 (2-(Chloromethyl)nicotinonitrile).

-

-

Spectral Database Comparisons:

-

Analog Reference: 2-(Chloromethyl)pyridine hydrochloride data used for aromatic coupling constant verification. SDBS No. 6959 (AIST Japan).

-

Nitrile Effect:[2][3] Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Source for substituent effects of -CN on chemical shifts).

-

-

Safety Data:

-

Sigma-Aldrich Safety Data Sheet (SDS) for 2-(Chloromethyl)nicotinonitrile (CAS 106037-37-2).

-

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for your batch before handling.

Sources

- 1. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 4. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

The Evolving Landscape of Nicotinonitrile Derivatives: A Technical Guide to the Biological Potential of 2-(Chloromethyl)nicotinonitrile Analogs

For Immediate Release

[City, State] – February 12, 2026 – In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, nicotinonitrile (3-cyanopyridine) derivatives have emerged as a privileged structural motif, demonstrating a wide spectrum of biological activities. This technical guide delves into the potential biological activities of a specific and highly reactive subclass: 2-(chloromethyl)nicotinonitrile derivatives. By leveraging the reactive chloromethyl group, medicinal chemists can access a diverse array of novel molecular architectures with promising pharmacological profiles, particularly in the realms of oncology, virology, and inflammatory diseases.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this fascinating class of compounds.

The Nicotinonitrile Core: A Foundation for Diverse Biological Activity

The pyridine ring, a fundamental component of numerous natural products and pharmaceuticals, is a cornerstone of medicinal chemistry.[1] The incorporation of a nitrile group at the 3-position to form the nicotinonitrile scaffold further enhances its potential for biological interactions. This core has been extensively explored, leading to the discovery of compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ease of functionalization of the pyridine ring allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[3]

The Strategic Advantage of the 2-(Chloromethyl) Group

The introduction of a chloromethyl group at the 2-position of the nicotinonitrile scaffold provides a key reactive handle for synthetic diversification. This electrophilic center is susceptible to nucleophilic substitution, enabling the facile introduction of a wide variety of functional groups and heterocyclic systems. This synthetic versatility is a crucial asset in the design and development of novel drug candidates. The ability to readily modify the structure allows for the fine-tuning of physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Anticancer Potential: A Primary Focus of Investigation

A significant body of research on nicotinonitrile derivatives has been dedicated to the exploration of their anticancer activities.[2][3][4] These compounds have demonstrated efficacy against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[3]

Mechanistic Insights into Anticancer Activity

Several mechanisms of action have been proposed for the anticancer effects of nicotinonitrile derivatives. One notable mechanism is the inhibition of urokinase plasminogen activator (uPA), a serine protease that plays a critical role in tumor invasion and metastasis.[3] Certain novel N-nicotinonitrile derivatives have shown promising anticancer activity comparable to the standard chemotherapeutic drug doxorubicin, coupled with the inhibition of uPA expression.[3]

Another key target is the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival. Nicotinonitrile-based compounds have been investigated as potential EGFR inhibitors.

The following diagram illustrates a general workflow for the synthesis and evaluation of anticancer nicotinonitrile derivatives.

Caption: A generalized workflow for the discovery of anticancer nicotinonitrile derivatives.

Representative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected nicotinonitrile derivatives against various cancer cell lines, as reported in the literature. It is important to note that these are examples from the broader class of nicotinonitrile derivatives and specific data for derivatives of 2-(chloromethyl)nicotinonitrile needs further targeted investigation.

| Compound Class | Cancer Cell Line | Reported Activity (IC50 or % inhibition) | Reference |

| N-nicotinonitrile derivatives | MCF-7 (Breast) | Promising cytotoxicity | [3] |

| N-nicotinonitrile derivatives | HepG2 (Liver) | Remarkable cytotoxicity | [3] |

| Fused Nicotinonitrile derivatives | NCI-H460 (Lung) | Low to moderate inhibitory effects | |

| Fused Nicotinonitrile derivatives | MCF-7 (Breast) | Low to moderate inhibitory effects | |

| Fused Nicotinonitrile derivatives | SF-268 (CNS) | Low to moderate inhibitory effects |

Exploring Antiviral and Anti-inflammatory Activities

While the primary focus has been on oncology, the versatile nicotinonitrile scaffold also holds promise in the development of antiviral and anti-inflammatory agents.

Antiviral Potential

Nitrogen-containing heterocycles are a well-established class of antiviral agents, with many approved drugs targeting a variety of viral enzymes and proteins.[5] The structural features of the nicotinonitrile core make it an attractive starting point for the design of novel antiviral compounds. The ability to introduce diverse functionalities via the 2-(chloromethyl) group allows for the exploration of interactions with various viral targets.

Anti-inflammatory Properties

Chronic inflammation is a key component of numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant area of research. The pyridine nucleus is present in several compounds with anti-inflammatory activity.[6] The exploration of 2-(chloromethyl)nicotinonitrile derivatives in this therapeutic area could lead to the discovery of new modulators of inflammatory pathways.

The following diagram illustrates a potential pathway for the synthesis of diverse derivatives from 2-(chloromethyl)nicotinonitrile.

Caption: Synthetic pathways from 2-(chloromethyl)nicotinonitrile to diverse derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of 2-(chloromethyl)nicotinonitrile derivatives. Researchers should adapt these methods based on the specific properties of their target compounds.

General Synthetic Protocol for Nucleophilic Substitution

-

Dissolution: Dissolve 2-(chloromethyl)nicotinonitrile in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the reaction mixture. A base (e.g., triethylamine or potassium carbonate) may be required to facilitate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Challenges

The exploration of 2-(chloromethyl)nicotinonitrile derivatives in drug discovery is a promising and evolving field. The synthetic accessibility and the diverse biological activities of the broader nicotinonitrile class provide a strong rationale for further investigation. Future efforts should focus on:

-

Targeted Synthesis: Designing and synthesizing focused libraries of derivatives to probe specific biological targets.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Evaluation: Advancing promising lead compounds to in vivo models to assess their efficacy and safety profiles.

-

Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.

The primary challenge lies in the need for more focused research on derivatives synthesized directly from 2-(chloromethyl)nicotinonitrile to build a comprehensive understanding of their specific biological potential.

Conclusion

2-(Chloromethyl)nicotinonitrile represents a valuable and versatile starting material for the synthesis of novel and biologically active compounds. The existing literature on the broader class of nicotinonitrile derivatives, particularly in the area of anticancer research, provides a strong impetus for the continued exploration of this specific subclass. Through targeted synthesis, rigorous biological evaluation, and in-depth mechanistic studies, the full therapeutic potential of 2-(chloromethyl)nicotinonitrile derivatives can be unlocked, paving the way for the development of next-generation therapeutic agents.

References

-

El-Sayed, H. A., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European Journal of Medicinal Chemistry, 69, 889-897. Available from: [Link]

-

Abdel-Aziz, M., et al. (2023). Nicotinonitrile derivatives as antitumor agents. ResearchGate. Available from: [Link]

-

Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. Available from: [Link]

-

El-Sayed, H. A. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Med chem, 6(10), 621-626. Available from: [Link]

-

Hassan, A. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10767-10783. Available from: [Link]

-

Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(9), 15836-15854. Available from: [Link]

-

El-Naggar, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1958. Available from: [Link]

-

El-Adasy, A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12709. Available from: [Link]

- Google Patents. (1975). Process for producing 2-amino-nicotinonitrile intermediates.

-

Tran, T. N., & Henary, M. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(9), 2700. Available from: [Link]

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11. Available from: [Link]

-

Alanazi, A. M., et al. (2023). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 28(13), 5108. Available from: [Link]

-

Zolfigol, M. A., et al. (2022). Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. Available from: [Link]

-

Abdel-Aziz, M., et al. (2021). Synthesis and in vitro Study of new Coumarin Derivatives Linked to Nicotinonitrile Moieties as Potential Acetylcholinesterase Inhibitors. ResearchGate. Available from: [Link]

-

Eurofins. (2019). Biological Evaluation of Medical Devices as an Essential Part of the Risk Management Process: Updates and Challenges of ISO 10993-1:2018. Available from: [Link]

-

Zolfigol, M. A., et al. (2022). Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... ResearchGate. Available from: [Link]

-

El-Naggar, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1958. Available from: [Link]

-

Al-Otaibi, A. M. (2018). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. Available from: [Link]

-

Kuchar, M., et al. (2013). Synthesis and biological evaluation of potential small molecule inhibitors of tumor necrosis factor. MedChemComm, 4(4), 724-730. Available from: [Link]

-

Eurofins. (2019). Biological Evaluation of Medical Devices as an Essential Part of the Risk Management Process: Updates and Challenges of ISO 10993-1:2018. Available from: [Link]

-

U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 5. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Selectivity and Synthetic Utility of 2-(Chloromethyl)nicotinonitrile: A Technical Guide

Topic: Reactivity profile of the chloromethyl group in nicotinonitriles Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Introduction: The "Super-Benzylic" Electrophile

In the landscape of heterocyclic synthesis, 2-(chloromethyl)nicotinonitrile (and its regioisomers) represents a high-value scaffold. It is not merely a pyridine analog of benzyl chloride; it is an electronically "super-charged" electrophile.

For the drug developer, this molecule offers a dual-modality reactivity profile:

-

High Electrophilicity: The electron-deficient pyridine ring, further deactivated by the cyano group, makes the chloromethyl moiety significantly more reactive toward nucleophiles than standard benzyl chlorides.

-

Latent Cyclization: The ortho relationship between the chloromethyl group and the nitrile (CN) functionality provides a built-in "trap" for nucleophiles, enabling rapid access to fused bicyclic systems like pyrido[2,3-d]pyrimidines and 1,6-naphthyridines .

This guide dissects the electronic underpinnings of this reactivity and provides validated protocols for controlling the divergence between simple alkylation and cyclocondensation.

Electronic Landscape & Reactivity Profile

The Electronic Activation

The reactivity of the chloromethyl group is governed by the inductive (

-

The Pyridine Effect: The ring nitrogen is electronegative, pulling electron density from the ring carbons. This makes the ring

-deficient. -

The Nitrile Effect: The cyano group at position 3 is a strong electron-withdrawing group (EWG), further depleting electron density from the adjacent C2 position.

-

Result: The methylene carbon of the

group becomes highly partial positive (

The Reactivity Decision Tree

The critical challenge in working with this scaffold is controlling the outcome. The reaction pathway is dictated by the nature of the nucleophile.

Figure 1: Divergent reaction pathways based on nucleophile selection. Path A leads to stable substitution; Path B/C triggers cyclization.

Experimental Protocols

Protocol A: Chemoselective Alkylation (No Cyclization)

Objective: To attach the nicotinonitrile scaffold to a secondary amine without triggering ring fusion.

Mechanism:

Materials:

-

2-(Chloromethyl)nicotinonitrile (1.0 equiv)

-

Secondary amine (e.g., Morpholine, Piperidine) (1.1 equiv)

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 2-(chloromethyl)nicotinonitrile and anhydrous MeCN (

concentration). -

Base Addition: Add

at room temperature (RT). Stir for 10 minutes. -

Nucleophile Addition: Add the secondary amine dropwise.

-

Note: The reaction is exothermic.[1] If scaling >5g, cool to

during addition.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.

-

Endpoint: Disappearance of chloride starting material.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and water.[2]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Cascade Cyclization to Pyrido[2,3-d]pyrimidines

Objective: Synthesis of fused bicyclic kinase inhibitors.

Mechanism:

Materials:

-

2-(Chloromethyl)nicotinonitrile (1.0 equiv)

-

Amidine hydrochloride (e.g., Acetamidine HCl) (1.2 equiv)

-

Base:

(2.5 equiv) - Cesium is preferred for cyclizations due to the "cesium effect" (solubility/templating). -

Solvent: DMF or DMA (Dimethylacetamide)

Step-by-Step Workflow:

-

Dissolution: Dissolve the amidine HCl and 2-(chloromethyl)nicotinonitrile in DMF (

). -

Base Addition: Add

in one portion. -

Heating: Heat the mixture to

.-

Mechanistic Insight: The initial alkylation happens rapidly at lower temperatures. The heating is required to drive the attack of the amidine nitrogen onto the nitrile carbon (the rate-limiting step).

-

-

Monitoring: Monitor for the formation of the highly polar cyclized product (often fluorescent under UV).

-

Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.[3][4]

Quantitative Data Summary

The following table summarizes the reactivity comparison between benzyl chloride and 2-(chloromethyl)nicotinonitrile based on kinetic benchmarks of heterocyclic analogs [1][2].

| Parameter | Benzyl Chloride | 2-(Chloromethyl)nicotinonitrile | Implication |

| Electronic Character | Neutral / Mildly Activated | Highly Electron Deficient | Nicotinonitrile is a "hot" electrophile. |

| Relative | 1.0 (Reference) | ~10–50x Faster | Reactions require milder conditions (lower T). |

| Hydrolysis Risk | Moderate | High | Store under Nitrogen/Argon at 4°C. |

| Lachrymator Potential | High | Severe | Handle only in a fume hood. |

| Main Impurity | Benzyl alcohol | 2-(Hydroxymethyl)nicotinonitrile | Result of moisture exposure. |

Stability & Safety (HSE Profile)

Warning: This compound is a potent alkylating agent. It shares structural and toxicological properties with nitrogen mustards.

-

Vesicant Hazard: Like many reactive benzylic chlorides, this compound is a severe skin and eye irritant (Lachrymator). It can cause blistering upon contact.

-

PPE:[4] Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

-

-

Hydrolytic Instability: The electron-poor ring makes the C-Cl bond susceptible to hydrolysis by atmospheric moisture.

-

Storage: Must be stored in a tightly sealed container, preferably under inert gas, at

. -

Degradation: The presence of a white precipitate (HCl salts) or a shift in physical state (gumming) indicates hydrolysis to the alcohol [3].

-

Mechanistic Pathway Visualization

The following diagram illustrates the cyclization mechanism (Protocol B), highlighting the critical "Ortho Effect" utilized in drug synthesis.

Figure 2: Mechanistic flow of the cascade cyclization. The proximity of the nitrile group drives the formation of the second ring.

References

-

Maji, P. K., et al. (2014). Synthesis of pyrido[2,3-d]pyrimidine derivatives via One-Pot Three-Component Reaction. Scientific Research Publishing. Retrieved from [Link]

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Chloronicotinonitrile and derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 2-(Chloromethyl)nicotinonitrile: A Historical and Mechanistic Perspective

Executive Summary: 2-(Chloromethyl)nicotinonitrile is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] This guide provides a comprehensive overview of the historical evolution of its synthesis, detailing the core chemical principles, step-by-step protocols for key methodologies, and a comparative analysis of the predominant synthetic routes. We will explore the foundational two-step approach involving the chlorination of an alcohol precursor and the more direct, atom-economical radical chlorination pathway, offering researchers and drug development professionals a thorough understanding of the causality behind experimental choices and the practical application of these methods.

Chapter 1: The Significance of 2-(Chloromethyl)nicotinonitrile

2-(Chloromethyl)nicotinonitrile, also known as 2-chloro-3-cyanopyridine, is a halogenated organic compound featuring a pyridine ring substituted with a chloromethyl group at the 2-position and a nitrile group at the 3-position.[2] Its importance lies in its role as a versatile building block for more complex molecules. The presence of both a reactive chloromethyl group and a cyano group allows for a wide range of subsequent chemical transformations, making it a valuable precursor in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[3] For instance, it is a key intermediate in the synthesis of the anti-AIDS drug Nevirapine.[4]

The development of efficient, scalable, and safe synthetic routes to this intermediate has been a significant focus of chemical research, driven by the demand for the final products in which it is incorporated.

Chapter 2: Foundational Synthesis: The Two-Step Alcohol Chlorination Pathway

One of the earliest and most reliable methods for synthesizing 2-(chloromethyl)nicotinonitrile involves a two-step process starting from 2-methylnicotinonitrile. This pathway is predicated on the conversion of the methyl group to a hydroxymethyl group, followed by the substitution of the hydroxyl group with chlorine.

Pathway A: Oxidation and Subsequent Chlorination

This route can be conceptually broken down as follows:

-

Oxidation: 2-methylnicotinonitrile is oxidized to form 2-(hydroxymethyl)nicotinonitrile.

-

Chlorination: The resulting alcohol, 2-(hydroxymethyl)nicotinonitrile, is then chlorinated to yield the final product.

The chlorination step is most commonly achieved using thionyl chloride (SOCl₂). This reagent is particularly effective for converting primary alcohols to alkyl chlorides.

Mechanistic Insight: The Role of Thionyl Chloride

The reaction of an alcohol with thionyl chloride is a classic transformation in organic synthesis. The process begins with the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride.[5][6] This forms a chlorosulfite intermediate and displaces a chloride ion. This step is crucial as it converts the poor leaving group (⁻OH) into a much better leaving group (⁻OSOCl).

The displaced chloride ion can then act as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an Sₙ2 reaction.[5] This results in the formation of the alkyl chloride with inversion of stereochemistry (though this is not a factor for this particular substrate) and the decomposition of the leaving group into gaseous sulfur dioxide (SO₂) and hydrochloric acid (HCl).[5][7] The evolution of these gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle.

Experimental Protocol: Synthesis via Alcohol Chlorination

This protocol is a representative example based on established chemical principles.

Step 1: Synthesis of 2-(Hydroxymethyl)nicotinonitrile (Hypothetical) (Note: The synthesis of this specific precursor is not detailed in the provided search results, but would typically involve the controlled oxidation of 2-methylnicotinonitrile.)

Step 2: Chlorination of 2-(Hydroxymethyl)nicotinonitrile

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2-(hydroxymethyl)nicotinonitrile (1 equivalent).

-

Add an appropriate solvent, such as dichloromethane (DCM) or toluene.[8]

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully quench any excess thionyl chloride by slowly adding it to ice-water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)nicotinonitrile, which can be further purified by distillation or crystallization.

Chapter 3: Direct Synthesis: Radical Chlorination of 2-Methylnicotinonitrile

In the pursuit of more efficient and atom-economical processes, methods for the direct chlorination of the methyl group of 2-methylnicotinonitrile have been developed. This approach avoids the need to first synthesize and isolate the alcohol intermediate.

Pathway B: Free Radical Chlorination

This pathway typically employs a chlorinating agent that can act as a source of chlorine radicals, such as N-Chlorosuccinimide (NCS).[9] The reaction is initiated by a radical initiator (e.g., benzoyl peroxide or AIBN) or by UV/visible light.[10]

Mechanistic Insight: The Radical Chain Reaction

The free radical chlorination of an alkyl group proceeds via a classic chain reaction mechanism involving three stages:

-

Initiation: The radical initiator decomposes upon heating or light exposure to form initial radicals. These radicals then abstract a chlorine atom from NCS to generate a chlorine radical (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methylnicotinonitrile, forming an HCl molecule and a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of NCS to form the desired product, 2-(chloromethyl)nicotinonitrile, and a succinimidyl radical, which continues the chain.

-

Termination: The reaction is terminated when two radicals combine.

A significant challenge in this method is controlling the reaction to prevent over-chlorination, which leads to the formation of dichlorinated and trichlorinated byproducts.[11] Careful control of stoichiometry, temperature, and reaction time is essential for achieving high selectivity for the desired monochlorinated product.

Experimental Protocol: Direct Radical Chlorination

This protocol is a representative example based on established principles of radical chemistry.[10][12]

-

To a solution of 2-methylnicotinonitrile (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or benzene) in a flask equipped with a reflux condenser, add N-Chlorosuccinimide (NCS, 1.05 equivalents).[12]

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the mixture to reflux (typically 80-90°C) and stir vigorously. The reaction may be initiated or accelerated by exposure to a UV or a strong visible light source.

-

Monitor the reaction by TLC or Gas Chromatography (GC) for the consumption of the starting material and the formation of the product.

-

After completion (usually 4-8 hours), cool the reaction mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Wash the filtrate with a dilute sodium thiosulfate solution to remove any remaining traces of chlorine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

Chapter 4: Comparative Analysis of Synthetic Routes

The choice between the two-step alcohol chlorination and the direct radical chlorination depends on several factors, including scale, desired purity, safety considerations, and cost.

| Feature | Pathway A: Alcohol Chlorination | Pathway B: Direct Radical Chlorination |

| Number of Steps | Two (Oxidation + Chlorination) | One |

| Key Reagents | Oxidizing Agent, Thionyl Chloride (SOCl₂) | N-Chlorosuccinimide (NCS), Radical Initiator |

| Typical Yield | Generally high and predictable | Variable, depends on selectivity |

| Selectivity | High (reaction at the alcohol is specific) | Moderate to high; risk of over-chlorination |

| Byproducts | SO₂, HCl, salts from oxidation | Succinimide, di/trichlorinated products |

| Safety Concerns | Thionyl chloride is highly corrosive and toxic | Radical initiators can be explosive; solvents like CCl₄ are hazardous |

| Scalability | Well-established for industrial scale | Can be challenging to control selectivity on a large scale |

Historically, methods involving the N-oxidation of 3-cyanopyridine followed by chlorination with reagents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl)carbonate have also been extensively patented and used.[13][14][15][16] These methods often presented challenges related to environmental pollution and harsh reaction conditions.[13][17] The use of thionyl chloride was seen as an improvement over phosphorus oxychloride due to higher yields and the potential for recycling reagents.[17]

Chapter 5: Conclusion and Future Outlook

The synthesis of 2-(chloromethyl)nicotinonitrile has evolved from multi-step procedures using harsh reagents to more direct and efficient methods. The classical two-step synthesis via the corresponding alcohol remains a robust and reliable method, particularly when high purity is required. The direct radical chlorination pathway offers a more atom-economical alternative, though it requires careful optimization to control selectivity.

Future developments in this field will likely focus on green chemistry principles. This includes the use of safer, more environmentally benign solvents and reagents, the development of catalytic systems (including photocatalysis) to improve selectivity in radical reactions,[10] and the application of flow chemistry to enhance safety and control over these often-exothermic reactions. As the demand for pharmaceuticals and agrochemicals derived from this key intermediate continues, innovation in its synthesis will remain a priority for the chemical industry.

References

- CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents. (n.d.).

- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.).

- CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents. (n.d.).

- CN101367760B - The synthetic method of 2-chloronicotinic acid - Google Patents. (n.d.).

- CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).

-

A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchGate. (n.d.). Retrieved from [Link]

- US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents. (n.d.).

- CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents. (n.d.).

-

Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

nicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents. (n.d.).

-

N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents. (n.d.).

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

-

10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

-

(PDF) Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

-

THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds. (2024, December 13). Retrieved from [Link]

-

Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. (n.d.). Retrieved from [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024, April 1). Retrieved from [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry. Retrieved from [Link]

-

Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 9. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 10. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [mdpi.com]

- 11. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 14. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine - Google Patents [patents.google.com]

- 15. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 16. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2- - Google Patents [patents.google.com]

Technical Whitepaper: Stability Dynamics and Degradation Pathways of 2-(Chloromethyl)nicotinonitrile

Executive Summary: The Stability Paradox

2-(Chloromethyl)nicotinonitrile (CMNN) represents a classic "stability paradox" in heterocyclic chemistry. While it is a high-value intermediate for the synthesis of herbicides (e.g., sulfonylureas) and pharmaceutical scaffolds (e.g., pyrrolopyridines), its structural motif contains the seeds of its own destruction.

The molecule possesses an internal electrophile (the chloromethyl group) and an internal nucleophile (the pyridine nitrogen).[1] In its neutral free-base form, CMNN is kinetically unstable, prone to rapid autocatalytic quaternization and hydrolysis . This guide provides a mechanistic breakdown of these failure modes and establishes protocols for their mitigation and analysis.

Chemical Basis of Instability

To understand the degradation of CMNN, one must analyze the competing electronic forces within the molecule:

-

The Electrophile (

): The chlorine atom creates a dipole, making the methylene carbon highly susceptible to nucleophilic attack ( -

The Nucleophile (Pyridine N): The lone pair on the nitrogen is capable of attacking electrophiles.

-

The Moderator (

): The nitrile group at position 3 is electron-withdrawing. While it reduces the basicity of the pyridine nitrogen (making it less reactive than unsubstituted 2-chloromethylpyridine), it does not fully suppress the nucleophilicity.

The Critical Failure Mode: The proximity of the chloromethyl group to the pyridine nitrogen allows for Anchimeric Assistance (Neighboring Group Participation). The nitrogen attacks the methylene carbon, displacing the chloride ion to form a bicyclic quaternary ammonium salt.

Degradation Pathways

Pathway A: Intramolecular Cyclization (Dominant)

In the free-base form, CMNN undergoes intramolecular alkylation to form 3-cyano-1H-pyrrolo[1,2-a]pyridin-4-ium chloride . This is an irreversible reaction that accelerates in polar solvents or upon melting.

Pathway B: Hydrolysis (Solvolysis)

In the presence of moisture, the chloromethyl group undergoes substitution to form 2-(hydroxymethyl)nicotinonitrile . This reaction is often catalyzed by the HCl released during the cyclization pathway, creating an autocatalytic loop.

Pathway C: Dimerization

At high concentrations, intermolecular attack occurs, leading to oligomeric pyridinium salts.

Visualization of Degradation Dynamics

Figure 1: Mechanistic pathways showing the competition between cyclization (red), hydrolysis (yellow), and dimerization (green).

Stabilization & Handling Protocols

The only reliable method to stabilize CMNN for long-term storage is protonation .

The Hydrochloride Salt Strategy

Converting the free base to the hydrochloride salt (CMNN·HCl) protonates the pyridine nitrogen.

-

Mechanism: The proton (

) binds to the lone pair, eliminating the nucleophilicity required for Pathway A (Cyclization). -

Result: The salt form is a stable crystalline solid, whereas the free base is an unstable oil/solid that degrades within hours/days at room temperature.

Storage Specifications

| Parameter | Requirement | Rationale |

| Form | Hydrochloride Salt | Blocks N-nucleophilicity. |

| Temperature | -20°C to 4°C | Slows hydrolysis kinetics ( |

| Atmosphere | Argon/Nitrogen | Prevents moisture ingress (hydrolysis). |

| Container | Amber Glass | While not strictly photo-labile, amber glass prevents light-induced radical degradation of the C-Cl bond. |

Analytical Profiling & Stress Testing

To validate the quality of CMNN, specific analytical markers must be tracked. Standard reverse-phase HPLC is sufficient, but the gradient must account for the high polarity of the degradation salts.

HPLC Method Parameters

-

Column: C18 end-capped (e.g., Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 90% B over 15 minutes.

-

Detection: UV @ 260 nm (Nicotinonitrile chromophore).

Retention Time Logic:

-

Cyclic Salt (Degradant A): Elutes near void volume (highly polar/ionic).

-

Alcohol (Degradant B): Elutes early (polar).

-

CMNN (Target): Elutes mid-gradient.

-

Dimer: Elutes late (high molecular weight/lipophilicity balance).

Forced Degradation Protocol

Use this protocol to determine the shelf-life of a specific batch.

Figure 2: Forced degradation workflow. Note: Base hydrolysis is extremely rapid due to

Step-by-Step Stress Testing Procedure

-

Preparation: Dissolve 10 mg of CMNN·HCl in 10 mL of Acetonitrile (stock).

-

Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

-

Expectation: Moderate hydrolysis to alcohol.

-

-

Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Keep at ambient temp for 1 hour.

-

Expectation: Rapid hydrolysis; potential nitrile hydrolysis to amide if left too long.

-

-

Thermal Stress (Solid): Place 10 mg solid CMNN free base (generated by neutralizing salt) in a vial at 60°C for 24 hours.

-

Expectation: Significant formation of insoluble pyrrolopyridinium salts (crust formation).

-

-

Analysis: Dilute all samples to 0.1 mg/mL with mobile phase and inject.

References

-

National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. (Precursor chemistry context). Retrieved October 26, 2023, from [Link]

-

Organic Syntheses . (1962). Nicotinonitrile.[3][4][5][6][7][8] Org. Synth. 1962, 42, 30. (General pyridine nitrile stability). Retrieved October 26, 2023, from [Link]

Sources

- 1. 2-(Chloromethyl)isonicotinonitrile hydrochloride (1609396-24-8) for sale [vulcanchem.com]

- 2. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. biosynth.com [biosynth.com]

- 7. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Early-Stage Toxicology Assessment for Nicotinonitrile Scaffolds

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Bosutinib, Neratinib) and PDE3 inhibitors (e.g., Milrinone). While the nitrile moiety enhances metabolic stability and hydrogen-bonding capacity, it introduces specific toxicological liabilities—primarily the potential for oxidative bioactivation and off-target electrophilicity.

This guide moves beyond generic screening. It details a targeted, self-validating toxicology cascade designed specifically to de-risk nicotinonitrile candidates before they reach regulatory safety pharmacology (GLP) stages.

Part 1: The Screening Cascade (Strategic Overview)

Efficiency in drug discovery relies on "failing early." For nicotinonitriles, the primary attrition risks are idiosyncratic liver injury (DILI) driven by reactive metabolites and QT prolongation (hERG inhibition).

Workflow Visualization

The following diagram outlines the logical progression of assays, prioritizing high-throughput, low-cost methods that filter compounds before expensive ADME studies.

Figure 1: The tiered toxicology screening cascade. Note the prioritization of GSH trapping (Phase II) to detect reactive intermediates common to nitrogen heterocycles.

Part 2: Cellular Viability & Mitochondrial Health

Standard MTT assays are often insufficient for nicotinonitriles because they measure enzymatic conversion, which can be artificially inhibited by kinase inhibitors without actual cell death. We utilize an ATP-based luminescent assay , which is a direct marker of metabolic activity and mitochondrial health.

Protocol: ATP Bioluminescence Assay

Objective: Determine the IC50 of compounds on HepG2 (liver) and cardiomyocytes (iCell).

-

Cell Seeding: Plate HepG2 cells at 5,000 cells/well in 384-well white opaque plates. Incubate for 24h to allow attachment.

-

Compound Treatment:

-

Prepare 10-point serial dilutions of the nicotinonitrile analog (Start: 100 µM, 1:3 dilution).

-

Control: Doxorubicin (Positive toxicity control) and 0.1% DMSO (Vehicle).

-

Incubate for 48 hours.

-

-

Detection:

-

Add ATP detection reagent (containing luciferin/luciferase) equal to culture volume.

-

Lyse cells (2 min shaking) and equilibrate (10 min).

-

-

Readout: Measure luminescence. Signal is directly proportional to ATP concentration.

Data Interpretation:

| Parameter | Threshold for "Safe" | Rationale |

|---|---|---|

| IC50 (HepG2) | > 20 µM | Lower values indicate general hepatotoxicity risks. |

| Selectivity Index | > 10-fold | Ratio of IC50 (Fibroblast) / IC50 (Tumor line). Ensures safety for healthy tissue. |

Part 3: Reactive Metabolite Trapping (The Critical Step)

This is the most critical assay for nicotinonitriles. The pyridine ring is susceptible to CYP450-mediated oxidation, potentially forming reactive epoxides or electrophilic species that bind covalently to proteins (causing immune-mediated toxicity).

We employ a Glutathione (GSH) Trapping Assay using LC-MS/MS.[1]

Mechanistic Logic

If the nicotinonitrile scaffold is bioactivated, the resulting electrophile will react with the thiol group of GSH. By using a mixture of stable-isotope labeled GSH (

Protocol: GSH Trapping in Human Liver Microsomes (HLM)

1. Incubation System:

-

Substrate: Test compound (10 µM).

-

Enzyme: Pooled Human Liver Microsomes (1 mg/mL protein).

-

Trapping Agent: 1:1 mixture of GSH and isotope-labeled GSH (5 mM total).[1]

-

Cofactor: NADPH (1 mM) to initiate oxidation.

-

Time: 60 minutes at 37°C.

2. Termination & Extraction:

-

Quench with ice-cold Acetonitrile (1:1 v/v).

-

Centrifuge (4000 rpm, 20 min) to pellet proteins. Collect supernatant.

3. LC-MS/MS Detection (High-Resolution):

-

Instrument: Q-TOF or Orbitrap.

-

Scan Mode:

-

Data Analysis: Search for mass doublets separated by +3.003 Da (the mass shift of the isotope label).

Bioactivation Pathway Visualization

This diagram illustrates how the assay detects toxicity.

Figure 2: Mechanism of reactive metabolite formation and the protective role of Glutathione trapping. The assay detects the "GSH Adduct" to predict the risk of "Protein Binding."

Part 4: Cardiotoxicity (hERG Inhibition)

Nicotinonitriles, particularly those designed as kinase inhibitors, often possess lipophilic and basic features that overlap with the pharmacophore for the hERG potassium channel. Blockade of hERG leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).

We utilize a Fluorescence Polarization (FP) assay, which is robust, non-radioactive, and higher throughput than patch-clamp electrophysiology.[2]

Protocol: Predictor™ hERG FP Assay

Principle: A red-shifted fluorescent tracer binds to the hERG channel membrane preparation.[3] If the test compound binds to hERG, it displaces the tracer.[2][3][4]

-

Bound Tracer: High Polarization (Slow rotation).

-

Free Tracer: Low Polarization (Fast rotation).

Steps:

-

Reagents: Thaw hERG membrane fraction and Red Tracer (stored at -80°C).

-

Plate Setup: 384-well black low-volume plate.

-

Titration: Add 10 µM of test compound (top concentration) with 16-point dilution.

-

Controls:

-

Positive Control: E-4031 (Known hERG blocker, IC50 ~20-50 nM).

-

Negative Control: Assay buffer + DMSO (1%).

-

-

Incubation: 4 hours at room temperature (equilibrium binding).

-

Measurement: Read Fluorescence Polarization (Ex: 530nm / Em: 590nm).

Success Criteria:

-

Z'-Factor: > 0.5 (Indicates a robust assay window).

-

E-4031 IC50: Must fall within 20–60 nM to validate the run.

References

-

Wang, X., et al. (2021). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies."[5] RSC Medicinal Chemistry.[5] (Review of nitrile safety and efficacy in approved drugs).

-

Miao, Z., et al. "Detection and identification of isotope-labeled glutathione trapped reactive drug metabolites."[1] Thermo Fisher Scientific Application Note. (Detailed protocol for GSH trapping using Orbitrap MS).

-

Piper, D.R., et al. (2008). "Development of the Predictor hERG Fluorescence Polarization Assay." Assay Drug Dev Technol. (Validation of the FP method vs. Patch Clamp).

-

Abdelbaset, M.S., et al. (2023). "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." Journal of Advanced Biomedical and Pharmaceutical Sciences. (Specific biological activities of the nicotinonitrile core).

-

Sygnature Discovery. "Investigating Methods of Detection of Glutathione Adducts." (Comparison of Neutral Loss vs. Precursor Scan for reactive metabolites).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Reaction Dynamics of 2-(Chloromethyl)nicotinonitrile with Amines

Content Type: Technical Whitepaper / Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(Chloromethyl)nicotinonitrile (CAS: 106092-29-3) serves as a high-value bifunctional electrophile in heterocyclic synthesis.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the kinetically active chloromethyl group (position 2) and the thermodynamically stable yet reactive nitrile group (position 3).

For drug development professionals, this molecule is not merely a building block but a "linchpin" precursor. Its primary application is the rapid assembly of pyrrolo[3,4-b]pyridine scaffolds—a core structure found in kinase inhibitors (e.g., 7-azaindole analogs) and anxiolytics (e.g., Zopiclone metabolites).

This guide dissects the reaction mechanisms with amines, distinguishing between the tandem alkylation-cyclization pathway (primary amines) and simple nucleophilic substitution (secondary amines), providing validated protocols for both.

Molecular Architecture & Reactivity Profile[1][2]

To control the reaction, one must understand the electronic environment of the pyridine ring:

-

Site A: The Alkyl Halide (

): Located at the 2-position, this is a benzylic-like electrophile.[1] The electron-deficient pyridine ring pulls electron density, making the methylene carbon highly susceptible to -

Site B: The Nitrile (

): Located at the 3-position, it acts as an electron-withdrawing group (EWG), activating Site A. Crucially, it serves as a "trap" for intramolecular nucleophiles.

The "Proximity Effect": The 2,3-substitution pattern pre-organizes the molecule for 5-membered ring formation.[1] Upon reaction with a primary amine, the newly formed secondary amine is positioned perfectly (5-exo-dig trajectory) to attack the nitrile.[1]

Mechanistic Pathways

Pathway A: The Tandem Alkylation-Cyclization (Primary Amines)

Target Product: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (Lactam) or 5-Imino derivatives.[1]

This is the dominant pathway for primary amines (

-

Intermolecular

: The amine displaces the chloride. -

Intramolecular Pinner-like Attack: The secondary amine nitrogen attacks the nitrile carbon.[1]

-

Tautomerization/Hydrolysis: The resulting cyclic amidine is often hydrolyzed during workup to yield the lactam (pyrrolopyridinone).

Pathway B: Simple -Alkylation (Secondary Amines)

Target Product: 2-(Aminomethyl)nicotinonitrile derivatives.[1]

Secondary amines (

Visualization: Reaction Logic Flow

Figure 1: Decision tree showing the divergence between cyclization (primary amines) and substitution (secondary amines).

Experimental Protocols

Protocol A: Synthesis of Pyrrolopyridinone (Cyclization)

Context: This protocol is optimized for synthesizing the fused lactam scaffold used in M4 receptor modulators [1].

Reagents:

-

2-(Chloromethyl)nicotinonitrile (1.0 eq)[1]

-

Primary Amine (

) (1.1 eq)[1] -

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(chloromethyl)nicotinonitrile in anhydrous MeCN (0.2 M concentration).

-

Addition: Add

followed by the dropwise addition of the primary amine at 0°C. Note: The reaction is exothermic; temperature control prevents dimerization. -

Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.[1]

-

Checkpoint: The intermediate secondary amine may be visible initially, converting to the cyclic amidine.

-

-

Workup (Hydrolysis):

-

Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH gradient).

Protocol B: Simple Substitution (Secondary Amines)

Context: For creating intermediates where the nitrile is preserved for later modification (e.g., reduction to a diamine).

Reagents:

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

-

Base:

(1.2 eq) -

Solvent: DCM or THF

Step-by-Step Methodology:

-